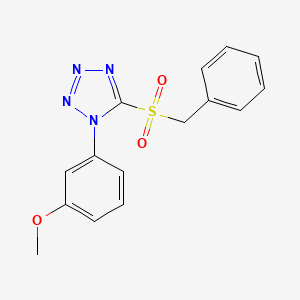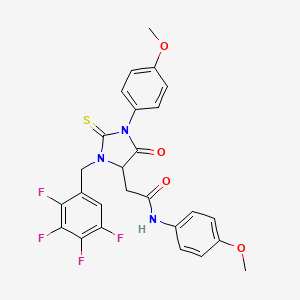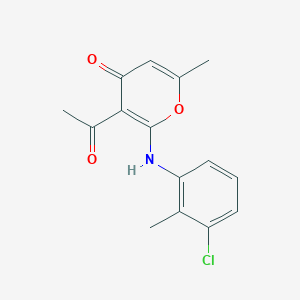![molecular formula C24H14Cl3F3N2O2 B11081157 (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11081157.png)
(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a trifluoromethyl group, and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-chlorophenol with a suitable methoxylating agent under basic conditions to form 2-chlorophenyl methoxy.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the phenyl ring.
Formation of the Cyanoprop-2-enamide Moiety: This step involves the reaction of the chlorinated intermediate with acrylonitrile under basic conditions to form the cyanoprop-2-enamide group.
Coupling Reaction: The final step involves coupling the chlorinated methoxyphenyl intermediate with the cyanoprop-2-enamide moiety under suitable conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Trifluoromethylphenyl derivatives: Compounds with a trifluoromethyl group on a phenyl ring, known for their stability and unique chemical properties.
Uniqueness
(2E)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANOPROP-2-ENAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H14Cl3F3N2O2 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C24H14Cl3F3N2O2/c25-18-4-2-1-3-15(18)13-34-22-8-5-14(10-20(22)27)9-16(12-31)23(33)32-21-11-17(24(28,29)30)6-7-19(21)26/h1-11H,13H2,(H,32,33)/b16-9+ |
InChI Key |
AVDGOBMRVIIJBO-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081077.png)
![(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11081091.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11081098.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)

![Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11081127.png)

![(5'-benzyl-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl)acetic acid](/img/structure/B11081134.png)
![Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081136.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11081142.png)

